molecular formula C28H21N5O2S B4544873 (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B4544873
M. Wt: 491.6 g/mol
InChI Key: RPVCQVXMJNSCEB-JLPGSUDCSA-N
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Description

(5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic compound that represents a promising scaffold in medicinal chemistry and drug discovery. Its molecular structure, featuring a thiazolotriazolone core fused with a pyrazole ring, is designed to interact with specific biological targets. This compound is primarily investigated for its potential as a kinase inhibitor. Kinases are enzymes critical in signal transduction pathways, and their dysregulation is a hallmark of various diseases, including cancer and inflammatory disorders. The structural motifs present in this molecule suggest it may potently inhibit key kinases involved in cellular proliferation and immune responses, making it a valuable tool for studying these pathways in vitro. Researchers can utilize this compound to probe kinase function, screen for novel therapeutic agents, and elucidate disease mechanisms. It is supplied For Research Use Only and is strictly intended for laboratory studies, not for diagnostic, therapeutic, or any other human use. For a deeper understanding of kinase inhibitors and their research applications, refer to resources like the National Center for Biotechnology Information. The structural analysis of such fused heterocycles is an active area of research in organic chemistry, as detailed in publications from the American Chemical Society.

Properties

IUPAC Name

(5Z)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N5O2S/c1-18-8-10-20(11-9-18)26-29-28-33(31-26)27(34)24(36-28)16-21-17-32(22-6-4-3-5-7-22)30-25(21)19-12-14-23(35-2)15-13-19/h3-17H,1-2H3/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVCQVXMJNSCEB-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)OC)C6=CC=CC=C6)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)OC)C6=CC=CC=C6)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with an appropriate diketone to form the pyrazole ring.

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a thiourea derivative with a haloketone.

    Formation of the Triazole Ring: The triazole ring is formed through the cyclization of an azide with an alkyne.

    Final Coupling Reaction: The final step involves the coupling of the pyrazole, thiazole, and triazole intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of thiazolo-triazole and pyrazole derivatives. Below is a comparative analysis of structurally related compounds and their biological activities:

Compound Class Key Substituents Biological Activities Unique Features vs. Target Compound References
Thiazolidinones Thiazolidinone core (e.g., 3-propyl, 2-thioxo) Antimicrobial, antidiabetic Simpler structure; lacks fused triazole ring
Pyrazole Derivatives Pyrazole ring (e.g., 4-ethoxy, 3-fluorophenyl) Anti-inflammatory, anticancer Limited to single pyrazole ring; no fused system
Triazole Analogs Triazole ring (e.g., 2-amino, 4-chlorophenyl) Antifungal, enzyme inhibition Stronger enzyme binding but lower solubility
Thiazolo-Triazole Hybrids Fused thiazolo-triazole + substituents Broad-spectrum (anticancer, antimicrobial) Combines rigidity of fused rings + tailored substituents

Pharmacological Profiles

  • Antimicrobial Activity: Thiazolidinones with 2-thioxo groups (e.g., : 3-hexyl-2-thioxo derivatives) show moderate activity against Gram-positive bacteria. The target compound’s fused system may enhance potency due to increased planar surface area for membrane interaction .
  • Anticancer Potential: Pyrazole derivatives with fluorinated aromatic groups (e.g., 3-fluoro-4-methylphenyl in ) exhibit cytotoxicity via kinase inhibition. The target compound’s 4-methoxyphenyl group may reduce toxicity while maintaining efficacy .
  • Anti-inflammatory Effects : Compounds with pyrazole and triazole dual systems (e.g., ) inhibit COX-2. The target compound’s methoxy group could further suppress inflammatory mediators .

Structure-Activity Relationships (SAR)

  • Substituent Effects :
    • Methoxy vs. Ethoxy Groups : Methoxy (target compound) offers better metabolic stability than ethoxy (), which may undergo faster oxidative degradation .
    • Halogenated Aromatics : Chloro or fluoro substituents () enhance target binding but increase hepatotoxicity risks compared to the target’s methyl and methoxy groups .
  • Fused Ring Systems: Thiazolo-triazole hybrids (target compound) show superior thermal stability and binding affinity over non-fused analogs (e.g., ’s thiazolidinones) due to conformational rigidity .

Biological Activity

The compound (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique structure that includes:

  • A thiazolo ring system.
  • A pyrazole moiety.
  • Multiple aromatic substituents, including methoxy and methyl groups.

These structural elements contribute to its biological activity by influencing interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives, including compounds similar to the one , exhibit significant anticancer properties. The thiazolidine ring has been linked to the inhibition of cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : Thiazolidinone derivatives can inhibit enzymes involved in cancer cell metabolism and proliferation.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The presence of the thiazole and pyrazole rings is thought to enhance their interaction with microbial targets. Preliminary data suggest potential effectiveness against both gram-positive and gram-negative bacteria.

Anti-inflammatory Effects

The pyrazole moiety is associated with anti-inflammatory properties. Compounds containing this structure have been shown to inhibit pro-inflammatory cytokines and mediators, making them candidates for treating inflammatory diseases .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and inflammation.
  • DNA Interaction : Similar compounds have been reported to interact directly with DNA or RNA, disrupting transcription and replication processes .

Study 1: Anticancer Efficacy

A study published in 2023 explored the anticancer efficacy of thiazolidinone derivatives. The results indicated that these compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (breast)15
Compound BA549 (lung)10

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives similar to the target compound showed significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted a correlation between structural modifications and enhanced antimicrobial potency .

CompoundMicroorganismZone of Inhibition (mm)
Compound CS. aureus20
Compound DE. coli18

Q & A

Basic: What are the optimal conditions for synthesizing this compound to maximize yield and purity?

Answer:
The synthesis involves multi-step organic reactions, typically requiring:

  • Reaction Conditions : Refluxing in solvents like THF or ethanol (50–80°C) for 16–24 hours .
  • Catalysts : Copper sulfate/sodium ascorbate systems for click chemistry steps (e.g., triazole formation) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield Optimization : Microwave-assisted synthesis can reduce reaction times by 30–50% while maintaining yields of 60–70% .

Basic: How is the structural integrity of the compound confirmed post-synthesis?

Answer:
Key analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and Z/E configuration of the methylidene group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ peaks) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation under stress conditions .

Basic: What are the critical stability considerations for this compound during storage?

Answer:
Stability is influenced by:

  • pH Sensitivity : Degrades rapidly in acidic (pH < 4) or basic (pH > 9) conditions; neutral buffers (e.g., PBS) are recommended for biological assays .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazolo-triazole core .
  • Moisture Control : Lyophilization or storage under inert gas (argon) to avoid hydrolysis of the methoxyphenyl group .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve biological efficacy?

Answer:
Methodological approaches include:

  • Derivatization : Modifying the 4-methoxyphenyl or 4-methylphenyl substituents to enhance lipophilicity (ClogP calculations) or hydrogen-bonding capacity .
  • In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like 14-α-demethylase (PDB: 3LD6) .
  • Biological Assays : Comparative testing of analogs in antifungal (Candida albicans MIC assays) or anti-inflammatory (COX-2 inhibition) models .

Advanced: How can contradictory data on biological activity across studies be resolved?

Answer:
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) and use internal controls (e.g., fluconazole for antifungal studies) .
  • Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic or stereochemical inconsistencies .
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by small sample sizes .

Advanced: What computational methods are suitable for predicting metabolic pathways?

Answer:

  • CYP450 Metabolism Prediction : Tools like StarDrop or Schrödinger’s ADMET Predictor model oxidation sites on the pyrazole and thiazole rings .
  • Metabolite Identification : LC-MS/MS fragmentation patterns compared with in silico libraries (e.g., MetFrag) .
  • Toxicity Profiling : Use ProTox-II to assess potential hepatotoxicity from reactive metabolites (e.g., epoxides) .

Advanced: How can reaction mechanisms for key synthetic steps be elucidated?

Answer:

  • Kinetic Studies : Monitor intermediates via time-resolved NMR or FTIR to identify rate-determining steps (e.g., imine formation) .
  • Isotopic Labeling : 18^{18}O labeling in carbonyl groups to trace cyclization pathways .
  • DFT Calculations : Gaussian 09 simulations to map energy barriers for methylidene isomerization (Z→E) .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:

  • Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions during exothermic steps (e.g., triazole cyclization) .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or PEG-400 .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring of key intermediates .

Table 1: Comparative Yields Under Different Synthesis Conditions

MethodSolventCatalystYield (%)Purity (%)Reference
Conventional RefluxTHF/H2_2OCuSO4_4/NaAsc6195
Microwave-AssistedEthanolNone7097
Flow ChemistryCPMEPd/C6896

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 2
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(5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.